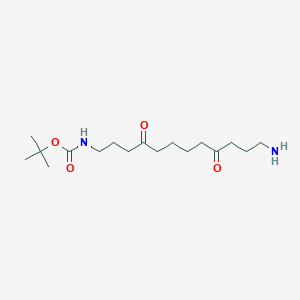
1-(Boc-amino)-4,9-dioxa-12-dodecanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Boc-amino)-4,9-dioxa-12-dodecanamine is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in the field of peptide synthesis and other areas of organic chemistry where selective protection and deprotection of functional groups are required.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Boc-amino)-4,9-dioxa-12-dodecanamine typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group. Common bases used in this reaction include triethylamine (Et3N) and pyridine. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc2O, followed by elimination of tert-butyl alcohol.
Industrial Production Methods
In an industrial setting, the production of Boc-protected amines can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and flow rate, leading to higher yields and purity of the final product. The use of recyclable catalysts and solvents further enhances the efficiency and sustainability of the process .
化学反应分析
Types of Reactions
1-(Boc-amino)-4,9-dioxa-12-dodecanamine undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Alkyl halides, acyl chlorides
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Deprotection: The major product is the free amine.
Substitution: The major products are substituted amines or amides, depending on the electrophile used.
Oxidation and Reduction: The products vary depending on the specific reaction conditions and reagents used
科学研究应用
1-(Boc-amino)-4,9-dioxa-12-dodecanamine has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and advanced materials
作用机制
The mechanism of action of 1-(Boc-amino)-4,9-dioxa-12-dodecanamine primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group by preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can then react with other functional groups to form the desired products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out .
相似化合物的比较
Similar Compounds
- 1-(Boc-amino)cyclopropanecarboxylic acid
- 1-(Boc-amino)cyclohexanecarboxylic acid
- 1-(Boc-amino)pentan-3-ol
Uniqueness
1-(Boc-amino)-4,9-dioxa-12-dodecanamine is unique due to its specific structure, which includes a Boc-protected amino group and a dioxane moiety. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of protection and ease of deprotection, which is crucial for multi-step synthetic processes .
属性
分子式 |
C17H32N2O4 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
tert-butyl N-(12-amino-4,9-dioxododecyl)carbamate |
InChI |
InChI=1S/C17H32N2O4/c1-17(2,3)23-16(22)19-13-7-11-15(21)9-5-4-8-14(20)10-6-12-18/h4-13,18H2,1-3H3,(H,19,22) |
InChI 键 |
WBVPTMXEEPIFCF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCCC(=O)CCCCC(=O)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















